molecular formula C13H8Cl2O3 B065689 (2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 188438-05-3

(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid

Cat. No.: B065689
CAS No.: 188438-05-3
M. Wt: 283.10 g/mol
InChI Key: RMUDYPIRNCPJPG-UHFFFAOYSA-N
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Description

(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a dichlorophenyl group attached to a furan ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid typically involves the condensation of 3,4-dichlorobenzaldehyde with furfural in the presence of a base, followed by the addition of acrylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and furan ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenylacetic acid: Similar in structure but lacks the furan ring.

    5-(3,4-Dichlorophenyl)-2-furancarboxylic acid: Similar but with a carboxylic acid group directly attached to the furan ring.

    3-(3,4-Dichlorophenyl)-2-propenoic acid: Similar but without the furan ring.

Uniqueness

(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid is unique due to the presence of both the dichlorophenyl group and the furan ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-10-4-1-8(7-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUDYPIRNCPJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354549
Record name 3-[5-(3,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188438-05-3
Record name 3-[5-(3,4-Dichlorophenyl)furan-2-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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